5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione
Description
5,9,14,18-tetrathiapentacyclo[106003,1004,8013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione is a complex organic compound characterized by its unique pentacyclic structure containing multiple sulfur atoms
Properties
Molecular Formula |
C14H4O2S4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione |
InChI |
InChI=1S/C14H4O2S4/c15-9-7-11-5(1-3-17-11)19-13(7)10(16)8-12-6(2-4-18-12)20-14(8)9/h1-4H |
InChI Key |
WLFGOAKCRXHRHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC3=C2C(=O)C4=C(C3=O)C5=C(S4)C=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently cyclized to form the pentacyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a subject of interest in organic synthesis and materials science.
Biology: Its potential biological activity is explored for developing new pharmaceuticals or biochemical probes.
Medicine: Research into its medicinal properties may lead to the discovery of new therapeutic agents.
Industry: The compound’s unique properties may find applications in the development of advanced materials, such as conductive polymers or catalysts.
Mechanism of Action
The mechanism by which 5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved can vary widely, from signal transduction to metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene
- 2,9-Dimethyl-2,9-diazatricyclo[10.2.2.25,8]octadeca-5,7,12,14,15,17-hexaene-3,10-diol
Uniqueness
5,9,14,18-tetrathiapentacyclo[106003,1004,8013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione stands out due to its unique pentacyclic structure and the presence of multiple sulfur atoms, which impart distinctive chemical properties and reactivity
Biological Activity
Chemical Structure and Properties
The molecular structure of 5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione features multiple fused rings and sulfur atoms that contribute to its electronic properties and reactivity. The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₈S₄O₂
Structural Features
- Fused Rings : The pentacyclic nature of the compound allows for unique conformational dynamics.
- Sulfur Atoms : The presence of sulfur in the structure is significant for its electronic properties and potential interactions with biological systems.
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit antioxidant activity. The presence of sulfur atoms may enhance the ability of this compound to scavenge free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
- Case Study : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines (e.g., breast cancer and lung cancer) by inducing cell cycle arrest.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound:
- Activity Against Pathogens : Laboratory tests have demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Potential Applications : This suggests possible applications in developing new antimicrobial agents.
Summary of Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Showed significant free radical scavenging ability compared to controls. |
| Study B | Anticancer Effects | Induced apoptosis in breast cancer cells with IC50 values indicating potency. |
| Study C | Antimicrobial Testing | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) established. |
Detailed Case Studies
-
Antioxidant Activity Assessment :
- Researchers conducted assays measuring the compound's ability to neutralize DPPH radicals.
- Results indicated a dose-dependent response with an IC50 comparable to standard antioxidants like ascorbic acid.
-
In Vitro Anticancer Studies :
- A series of experiments were performed on MCF-7 (breast cancer) cells.
- The compound was found to significantly reduce cell viability after 48 hours of treatment.
-
Microbial Resistance Testing :
- The compound was tested against a panel of bacterial strains.
- Results showed promising activity with potential for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
